4-Ethoxy-3-Methoxyphenylacetonitrile

Beschreibung

BenchChem offers high-quality 4-Ethoxy-3-Methoxyphenylacetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Ethoxy-3-Methoxyphenylacetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

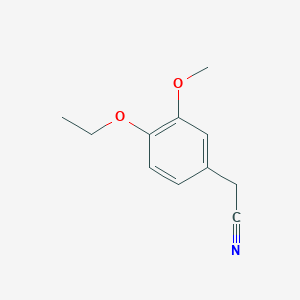

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(4-ethoxy-3-methoxyphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-3-14-10-5-4-9(6-7-12)8-11(10)13-2/h4-5,8H,3,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRTNZZWHXYRVDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)CC#N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50397553 | |

| Record name | 4-Ethoxy-3-Methoxyphenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50397553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103796-52-7 | |

| Record name | 4-Ethoxy-3-Methoxyphenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50397553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Ethoxy-3-methoxyphenylacetonitrile molecular formula

An In-depth Technical Guide to 4-Ethoxy-3-methoxyphenylacetonitrile

Introduction

4-Ethoxy-3-methoxyphenylacetonitrile is a key organic intermediate with significant applications in the pharmaceutical industry. Its specific substitution pattern makes it a valuable building block for complex molecular targets. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, analytical characterization, and its primary role in drug development, tailored for researchers and scientists in the field.

Chemical Identity and Properties

The foundational step in working with any chemical is to understand its fundamental identity and physical characteristics.

Molecular Formula and Structure

-

Molecular Formula: C₁₁H₁₃NO₂

-

IUPAC Name: 2-(4-Ethoxy-3-methoxyphenyl)acetonitrile

-

CAS Number: 103796-52-7[1]

-

Synonyms: 3-Methoxy-4-ethoxybenzyl cyanide

The structure consists of a benzene ring substituted with an ethoxy group, a methoxy group, and an acetonitrile group.

Physicochemical Properties

A summary of the key physical and chemical properties is presented below. These values are crucial for handling, reaction setup, and purification.

| Property | Value | Source |

| Molecular Weight | 191.23 g/mol | Calculated |

| Appearance | Expected to be a solid or oil | Inferred |

| Boiling Point | Not available | - |

| Melting Point | Not available | - |

| Solubility | Soluble in organic solvents like DMF, Chloroform | Inferred from synthesis protocols |

Synthesis Pathway

The synthesis of 4-Ethoxy-3-methoxyphenylacetonitrile is typically a multi-step process starting from readily available precursors. A common and efficient route begins with the ethylation of 3-hydroxy-4-methoxybenzaldehyde (isovanillin), followed by conversion of the aldehyde to a nitrile. This pathway is chosen for its reliable and scalable nature.

Synthesis Workflow Diagram

The following diagram outlines the logical flow from the starting material to the final product.

Caption: Synthesis workflow for 4-Ethoxy-3-methoxyphenylacetonitrile.

Detailed Experimental Protocol

This protocol synthesizes information from established methods for similar transformations.[2][3][4]

Step 1: Synthesis of 4-Ethoxy-3-methoxybenzaldehyde from Isovanillin

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add isovanillin (1.0 eq), potassium carbonate (K₂CO₃, 1.5 eq) as the base, and a suitable solvent such as N,N-Dimethylformamide (DMF).

-

Ethylation: Add bromoethane (1.2 eq) to the mixture. Heat the reaction to 80-90°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 4-ethoxy-3-methoxybenzaldehyde, which can be purified further by recrystallization or column chromatography.

Step 2: Synthesis of 4-Ethoxy-3-methoxybenzaldehyde Oxime

-

Reaction Setup: Dissolve the 4-ethoxy-3-methoxybenzaldehyde (1.0 eq) in ethanol. In a separate flask, prepare a solution of hydroxylamine hydrochloride (NH₂OH·HCl, 1.5 eq) and sodium hydroxide (1.5 eq) in water/ethanol.

-

Oximation: Add the hydroxylamine solution to the aldehyde solution and stir at 30-40°C. The reaction is typically complete within a few hours.

-

Isolation: Upon completion, precipitate the product by adding water to the reaction mixture. Filter the resulting solid, wash with water, and dry to obtain the oxime.

Step 3: Dehydration to 4-Ethoxy-3-methoxyphenylacetonitrile

-

Reaction Setup: In a flask, add the 4-ethoxy-3-methoxybenzaldehyde oxime (1.0 eq) to acetic anhydride (3.0-4.0 eq), which acts as both the dehydrating agent and the solvent.

-

Dehydration: Heat the mixture to approximately 130°C for 2-3 hours.[2] The completion of the reaction can be monitored by TLC.

-

Workup and Purification: Cool the reaction mixture. Distill off the excess acetic anhydride under reduced pressure. Pour the residue into water and stir to precipitate the crude product. Filter the solid, wash thoroughly with water, and dry. The crude nitrile can be purified by recrystallization from a suitable solvent like ethanol.[2]

Analytical Characterization

Confirming the identity and purity of the synthesized compound is critical. Standard spectroscopic methods are employed for this purpose.

| Technique | Expected Observations |

| ¹H NMR | - Aromatic Protons: Signals in the range of δ 6.8-7.3 ppm. - Methoxy Group (-OCH₃): A singlet around δ 3.8-3.9 ppm (3H). - Methylene Group (-CH₂CN): A singlet around δ 3.7 ppm (2H). - Ethoxy Group (-OCH₂CH₃): A quartet around δ 4.1 ppm (2H) and a triplet around δ 1.4 ppm (3H). |

| ¹³C NMR | - Nitrile Carbon (-C≡N): A signal around δ 117-118 ppm. - Aromatic Carbons: Multiple signals between δ 110-150 ppm. - Methylene Carbon (-CH₂CN): A signal around δ 22-23 ppm. - Methoxy Carbon (-OCH₃): A signal around δ 55-56 ppm. - Ethoxy Carbons (-OCH₂CH₃): Signals around δ 64 ppm (-OCH₂) and δ 14-15 ppm (-CH₃). |

| IR Spectroscopy | - Nitrile Stretch (C≡N): A sharp, medium-intensity absorption band around 2240-2260 cm⁻¹. - Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹. - Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹. - C-O Ether Stretch: Strong bands in the 1200-1270 cm⁻¹ region. |

| Mass Spec. (MS) | - Molecular Ion (M⁺): A peak at m/z = 191.23 corresponding to the molecular weight of the compound. |

Note: Predicted chemical shifts are based on data for structurally similar compounds such as (3-Methoxyphenyl)acetonitrile and 4-Hydroxy-3-methoxyphenylacetonitrile.[5][6]

Application in Drug Development

4-Ethoxy-3-methoxyphenylacetonitrile is not just an academic curiosity; it is a crucial intermediate in the synthesis of high-value pharmaceutical agents.

Role as a Precursor to Apremilast (Otezla)

The primary application of this compound is in the synthesis of Apremilast, an oral medication for the treatment of psoriasis and psoriatic arthritis.[2] Apremilast is a selective phosphodiesterase 4 (PDE4) inhibitor.[2] The 3-ethoxy-4-methoxyphenyl group is a core structural motif of the drug, and 4-Ethoxy-3-methoxyphenylacetonitrile provides an efficient entry point for constructing this part of the molecule.

Synthetic Utility Diagram

The diagram below illustrates the position of 4-Ethoxy-3-methoxyphenylacetonitrile as a key building block in the broader context of pharmaceutical synthesis.

Caption: Role as an intermediate in the synthesis of Apremilast.

Safety and Handling

While specific safety data for 4-Ethoxy-3-methoxyphenylacetonitrile is not extensively published, data from analogous nitrile-containing aromatic compounds, such as 4-Hydroxy-3-methoxyphenylacetonitrile, suggest the following precautions should be taken.[7][8]

-

Hazard Classifications: Likely to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and serious eye irritation, as well as respiratory irritation.[7][8]

-

Personal Protective Equipment (PPE): Use chemical-resistant gloves, safety goggles, and a lab coat. All handling should be performed in a well-ventilated fume hood.

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Keep away from heat and sources of ignition.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

References

-

PubChem. 4-Methoxy-3-methylphenylacetonitrile. National Center for Biotechnology Information. Available from: [Link]

-

PrepChem.com. Preparation of 4-methoxyphenylacetonitrile. Available from: [Link]

-

Cheméo. Chemical Properties of 3-Ethoxy-4-methoxyphenylacetonitrile (CAS 103796-99-2). Cheméo. Available from: [Link]

- Google Patents. US3983151A - Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile.

-

Atul Ltd. para Methoxy phenyl aceto nitrile. Atul Ltd. Available from: [Link]

-

Organic Syntheses. p-METHOXYPHENYLACETONITRILE. John Wiley & Sons, Inc. Available from: [Link]

- Google Patents. US3983160A - Process for the preparation of hydroxyphenylacetonitriles.

-

National Center for Biotechnology Information. 4-Ethoxy-3-methoxybenzaldehyde. PMC. Available from: [Link]

-

SpectraBase. 4-Methoxyphenylacetonitrile - Optional[13C NMR] - Chemical Shifts. John Wiley & Sons, Inc. Available from: [Link]

- Google Patents. CN105175283A - 3-ethoxy-4-methoxy benzonitrile preparing method.

-

Semantic Scholar. 3-ethoxy-4-methoxy benzonitrile preparing method (2015). Available from: [Link]

- Google Patents. WO2019100786A1 - Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde.

-

YouTube. Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. Available from: [Link]

-

National Center for Biotechnology Information. Ethoxy acetalated dextran-based nanocarriers accomplish efficient inhibition of leukotriene formation by a novel FLAP antagonist in human leukocytes and blood. PMC. Available from: [Link]

-

YouTube. Solving an Unknown Organic Structure using NMR, IR, and MS. Available from: [Link]

Sources

- 1. ministryofmaterial.com [ministryofmaterial.com]

- 2. CN105175283A - 3-ethoxy-4-methoxy benzonitrile preparing method - Google Patents [patents.google.com]

- 3. 3-ethoxy-4-methoxy benzonitrile preparing method (2015) | Yang Qing | 2 Citations [scispace.com]

- 4. WO2019100786A1 - Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]

- 5. (3-Methoxyphenyl)acetonitrile(19924-43-7) 1H NMR spectrum [chemicalbook.com]

- 6. 4-HYDROXY-3-METHOXYPHENYLACETONITRILE(4468-59-1) 13C NMR spectrum [chemicalbook.com]

- 7. 3-甲氧基-4-羟基苯乙腈 99% | Sigma-Aldrich [sigmaaldrich.com]

- 8. echemi.com [echemi.com]

A Technical Guide to Phenylacetonitriles: Focus on 4-Hydroxy-3-methoxyphenylacetonitrile as a Core Intermediate

Senior Application Scientist Note: The initial topic, 4-Ethoxy-3-methoxyphenylacetonitrile, is a specialty chemical with limited publicly available research and characterization data, making a comprehensive technical guide impractical. This guide has been re-focused on the closely related and extensively documented compound, 4-Hydroxy-3-methoxyphenylacetonitrile (also known as homovanillyl nitrile). This key intermediate serves as a more instructive subject for researchers and drug development professionals, as its synthesis, properties, and applications are well-established and directly relevant to the synthesis of important neurochemical metabolites. The principles and methodologies discussed herein are broadly applicable to related substituted phenylacetonitriles.

Introduction: The Strategic Importance of Substituted Phenylacetonitriles

Substituted phenylacetonitriles are a class of organic compounds of significant interest in medicinal chemistry and materials science. The presence of the nitrile group (-C≡N) offers a versatile chemical handle for transformation into a variety of functional groups, including carboxylic acids, amines, and amides. This versatility makes them invaluable building blocks in multi-step organic syntheses.

Among these, 4-Hydroxy-3-methoxyphenylacetonitrile stands out as a pivotal intermediate, most notably for the synthesis of homovanillic acid (HVA), a major catecholamine metabolite.[1][2] The ability to efficiently synthesize this molecule from readily available precursors is crucial for research into neurological disorders and for the development of diagnostic markers.[2] This guide provides an in-depth examination of the chemical properties, synthesis, and applications of 4-Hydroxy-3-methoxyphenylacetonitrile, offering field-proven insights for its practical application.

Section 1: Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental to its application in research and development. These properties dictate purification methods, storage conditions, and analytical characterization.

Core Physicochemical Data

The essential physicochemical properties of 4-Hydroxy-3-methoxyphenylacetonitrile are summarized below. This data is critical for planning reactions, extractions, and purification protocols.

| Property | Value | Source |

| CAS Number | 4468-59-1 | [3][4][] |

| Molecular Formula | C₉H₉NO₂ | [3][4][] |

| Molecular Weight | 163.17 g/mol | [3][4][] |

| Appearance | Brown oil or crystalline solid melting at 53-57 °C | [3][6] |

| Boiling Point | 135-145 °C at 2 mmHg (0.267 kPa) | [3][] |

| IUPAC Name | 2-(4-Hydroxy-3-methoxyphenyl)acetonitrile | |

| Synonyms | Homovanillyl nitrile, Vanillyl cyanide | [6] |

Spectroscopic Signature

Spectroscopic analysis provides an unambiguous structural confirmation of the synthesized molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons (typically in the δ 6.8-7.0 ppm range), a singlet for the benzylic methylene (-CH₂CN) protons around δ 3.7 ppm, a singlet for the methoxy (-OCH₃) protons near δ 3.9 ppm, and a broad singlet for the phenolic hydroxyl (-OH) proton.[4]

-

¹³C NMR : The carbon NMR spectrum provides confirmation of the carbon framework. Key expected signals include the nitrile carbon (C≡N) around δ 118-120 ppm, the benzylic carbon (-CH₂CN) around δ 20-25 ppm, the methoxy carbon (-OCH₃) around δ 56 ppm, and distinct signals for the aromatic carbons.[7]

-

-

Infrared (IR) Spectroscopy : The IR spectrum is characterized by a sharp, intense absorption band around 2250 cm⁻¹ , which is indicative of the nitrile (-C≡N) stretching vibration. A broad absorption band in the region of 3200-3500 cm⁻¹ confirms the presence of the phenolic hydroxyl (-OH) group. Additional bands corresponding to C-H and C=C aromatic stretches are also present.

Section 2: Synthesis Methodology: From Vanillyl Precursors to Nitrile

The synthesis of 4-Hydroxy-3-methoxyphenylacetonitrile has evolved from multi-stage processes requiring protection of the phenolic group to more efficient, direct methods.[6] The protocol detailed below is a robust and scalable method adapted from established patent literature, which leverages a direct displacement reaction on a vanillyl precursor.[4][6][8]

Rationale for Method Selection

The chosen method involves the reaction of a vanillyl derivative (such as vanillyl alcohol or N-methylvanillylamine) with a cyanide source in a polar aprotic solvent.[4][6][8]

-

Expertise & Experience : Older synthetic routes necessitated the protection of the acidic phenolic hydroxyl group (e.g., via acylation) to prevent side reactions, adding steps and reducing overall yield.[6] The direct cyanation method is superior because it bypasses this requirement.

-

Causality : The use of a high-boiling polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), is critical.[4][8] These solvents effectively solvate the cation of the cyanide salt (e.g., Na⁺ in NaCN), leaving a "naked" and highly nucleophilic cyanide anion (CN⁻). This enhanced nucleophilicity allows for efficient displacement of the leaving group from the benzylic position, even when it is a poor leaving group like a hydroxyl that has been activated in situ. The reaction is typically conducted at elevated temperatures (100-140 °C) to overcome the activation energy barrier.[6][8]

Detailed Experimental Protocol

This protocol describes the synthesis from Vanillyl alcohol using sodium cyanide in DMF.

Materials:

-

Vanillyl alcohol (18 g, 0.12 mol)

-

Sodium cyanide (NaCN) (6.9 g, 0.14 mol)

-

N,N-Dimethylformamide (DMF) (300 mL)

-

Chloroform (for extraction)

-

Magnesium sulfate (MgSO₄) (for drying)

-

Deionized water

-

Acetic acid

Procedure:

-

Reaction Setup : To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add Vanillyl alcohol (18 g) and DMF (300 mL).[4]

-

Addition of Cyanide : Under a nitrogen atmosphere, add sodium cyanide (6.9 g) to the solution. Caution : Sodium cyanide is highly toxic. Handle with extreme care in a chemical fume hood using appropriate personal protective equipment (PPE).

-

Reaction Execution : Heat the reaction mixture to 120 °C and maintain stirring for 24 hours.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup - Quenching and Solvent Removal : Cool the solution to room temperature. Cautiously add deionized water (100 mL) to quench the reaction. The DMF is then removed by distillation under reduced pressure.

-

Workup - Neutralization and Extraction : Add deionized water (250 mL) to the residue, followed by the addition of acetic acid until a neutral pH (~7) is achieved. Transfer the aqueous mixture to a separatory funnel and extract with chloroform (5 x 100 mL).[4]

-

Purification : Combine the organic extracts and wash them with water (5 x 50 mL) to remove any remaining DMF and salts. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product as a brown oil.[4]

-

Final Purification (Optional) : If higher purity is required, the product can be purified via vacuum distillation.[3][]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 4-Hydroxy-3-methoxyphenylacetonitrile.

Section 3: Key Reactions and Applications in Drug Development

The primary value of 4-Hydroxy-3-methoxyphenylacetonitrile lies in its role as a precursor to biologically significant molecules.

Hydrolysis to Homovanillic Acid (HVA)

The most important application is the hydrolysis of the nitrile group to a carboxylic acid, yielding homovanillic acid (HVA).[6] This can be achieved under either acidic or basic conditions, followed by neutralization.

-

Significance : HVA is the primary metabolite of the neurotransmitter dopamine.[2][9] Its concentration levels in cerebrospinal fluid and urine are used as diagnostic markers for neuroblastoma, pheochromocytoma, and to monitor dopamine metabolism in neurological conditions like Parkinson's disease.[2] Access to synthetic HVA is essential for developing analytical standards and for research.[1][10]

Intermediate for Other Pharmaceuticals

This nitrile is also a documented intermediate in the synthesis of the intravenous anesthetic propanidid, highlighting its broader utility in pharmaceutical manufacturing.[6][8]

Reaction Pathway Diagram

Caption: Key synthetic applications of 4-Hydroxy-3-methoxyphenylacetonitrile.

Section 4: Safety, Handling, and Storage

Working with phenylacetonitrile derivatives requires strict adherence to safety protocols due to the inherent toxicity of the nitrile functional group.

-

Hazard Identification : Organic nitriles can be toxic if swallowed, inhaled, or absorbed through the skin.[11][12][13] Upon metabolism or under strong acidic conditions, they can release hydrogen cyanide. They are typically classified as irritants to the skin, eyes, and respiratory system.[12]

-

Personal Protective Equipment (PPE) : Always handle this compound in a well-ventilated chemical fume hood. Wear nitrile gloves, a flame-retardant lab coat, and chemical safety goggles.

-

Handling : Avoid creating aerosols or dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[11]

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[11][12]

-

Disposal : Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

4-Hydroxy-3-methoxyphenylacetonitrile is a versatile and valuable intermediate in organic synthesis. Its well-defined physicochemical properties, coupled with efficient and scalable synthesis protocols, make it an essential building block for researchers in drug discovery and neuroscience. Its primary role as a precursor to homovanillic acid underscores its importance in the study and diagnosis of metabolic and neurological disorders. By understanding the principles behind its synthesis and handling, scientists can safely and effectively leverage this compound to advance their research objectives.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 144729, 4-Methoxy-3-methylphenylacetonitrile. Available from: [Link].

- Satzinger, G. & Herrmann, M. (1976). U.S. Patent No. US3983151A. Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile. Google Patents.

-

Cheméo. Chemical Properties of 3-Ethoxy-4-methoxyphenylacetonitrile (CAS 103796-99-2). Available from: [Link].

-

PrepChem.com. Preparation of 4-methoxyphenylacetonitrile. Available from: [Link].

-

S D Fine-Chem Limited. Safety Data Sheet: 4-METHOXYPHENYL ACETONITRILE. Available from: [Link].

-

Atul Ltd. Technical Data Sheet: para Methoxy phenyl aceto nitrile. Available from: [Link].

-

Rorig, K., Johnston, J. D., Hamilton, R. W., & Telinski, T. J. (1963). p-METHOXYPHENYLACETONITRILE. Organic Syntheses, 43, 78. Available from: [Link].

- Satzinger, G. & Herrmann, M. (1976). U.S. Patent No. US3983160A. Process for the preparation of hydroxyphenylacetonitriles. Google Patents.

-

Industrial Chemicals. Product Page: P-Methoxyphenyl Acetonitrile. Available from: [Link].

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 67116, 4-Ethoxy-3-methoxybenzaldehyde. Available from: [Link].

-

SpectraBase. 4-Methoxyphenylacetonitrile Spectrum. Available from: [Link].

-

Sharman, D. F., & Smith, M. W. (1962). A fluorimetric method for the estimation of 4-hydroxy-3-methoxyphenylacetic acid (homovanillic acid) and its identification in brain tissue. Journal of Physiology, 164, 47P-48P. Available from: [Link].

-

National Institute of Standards and Technology. NIST Chemistry WebBook: Homovanillic acid. Available from: [Link].

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 1738, Homovanillic acid. Available from: [Link].

-

Glidewell, C., Low, J. N., Skakle, J. M., & Wardell, J. L. (2013). 4-Ethoxy-3-methoxybenzaldehyde. Acta Crystallographica Section E, 69(Pt 11), o1728. Available from: [Link].

Sources

- 1. A fluorimetric method for the estimation of 4-hydroxy-3-methoxyphenylacetic acid (homovanillic acid) and its identification in brain tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Homovanillic Acid | C9H10O4 | CID 1738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Hydroxy-3-methoxyphenylacetonitrile 99 4468-59-1 [sigmaaldrich.com]

- 4. 4-HYDROXY-3-METHOXYPHENYLACETONITRILE synthesis - chemicalbook [chemicalbook.com]

- 6. US3983151A - Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile - Google Patents [patents.google.com]

- 7. 4-HYDROXY-3-METHOXYPHENYLACETONITRILE(4468-59-1) 13C NMR [m.chemicalbook.com]

- 8. US3983160A - Process for the preparation of hydroxyphenylacetonitriles - Google Patents [patents.google.com]

- 9. Homovanillic acid [webbook.nist.gov]

- 10. 4-Hydroxy-3-methoxyphenyl-D3-acetic-D2 Acid (Homovanillic Acid-D5) (100 µg/ml) in Methanol [lgcstandards.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. tcichemicals.com [tcichemicals.com]

An In-Depth Technical Guide to the Synthesis of 4-Ethoxy-3-methoxyphenylacetonitrile

Introduction

4-Ethoxy-3-methoxyphenylacetonitrile, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals, is a molecule of significant interest to researchers and professionals in drug development. Its structural motif is present in a range of biologically active compounds. This guide provides a comprehensive overview of the primary synthesis pathways for this nitrile, delving into the underlying chemical principles, offering detailed experimental protocols, and presenting a comparative analysis of the available methods. The content is structured to provide both a theoretical understanding and practical, actionable insights for laboratory application.

A prominent application of 4-ethoxy-3-methoxyphenylacetonitrile is its role as a precursor to Homovanillic acid, a metabolite of the catecholamines.[1][2][3] The synthesis of this and other related compounds often hinges on the efficient and high-yield production of the nitrile intermediate.

Core Synthesis Pathways

The synthesis of 4-ethoxy-3-methoxyphenylacetonitrile predominantly commences from readily available starting materials derived from vanillin or its isomers. The key transformations involve the introduction of the ethoxy group and the subsequent conversion of a functional group to the acetonitrile moiety. Two principal strategic approaches are outlined below.

Pathway 1: Ethylation Followed by Cyanation

This widely employed route begins with the ethylation of a suitable vanillin-related precursor, followed by a series of transformations to introduce the cyanomethyl group.

Step 1: Synthesis of the Ethoxybenzaldehyde Precursor

The initial step involves the formation of an ethoxy-substituted benzaldehyde. A common starting material is isovanillin (3-hydroxy-4-methoxybenzaldehyde), which is ethylated to yield 3-ethoxy-4-methoxybenzaldehyde.[4][5] Alternatively, ethyl vanillin (4-hydroxy-3-ethoxybenzaldehyde) can be methylated.

A representative procedure for the ethylation of isovanillin involves its reaction with an ethylating agent, such as bromoethane, in the presence of a base and a phase-transfer catalyst.[5]

Experimental Protocol: Synthesis of 3-Ethoxy-4-methoxybenzaldehyde [5]

-

To a 3L dry reaction flask, add 1500 ml of water and dissolve 542 g of potassium carbonate.

-

Add 500 g of isovanillin, 120 g of tetrabutylammonium fluoride, and 537 g of bromoethane to the flask.

-

Stir the mixture at 25 °C for 4 hours.

-

Collect the product by suction filtration to obtain 3-ethoxy-4-methoxybenzaldehyde as a white solid powder.

Step 2: Conversion to the Acetonitrile

The conversion of the aldehyde to the nitrile is a critical transformation. A common method involves a two-step process: oximation of the aldehyde followed by dehydration of the resulting oxime.

A patent describes a method where isovanillin is first ethylated, then the resulting 3-ethoxy-4-methoxybenzaldehyde is reacted with hydroxylamine hydrochloride to form the oxime.[6] Subsequent dehydration with acetic anhydride yields the desired 3-ethoxy-4-methoxybenzonitrile.[6] While this patent refers to the direct cyanation of the benzaldehyde, the underlying principle of converting the aldehyde to a nitrile is demonstrated.

A more direct approach to introduce the cyanomethyl group involves the conversion of a benzyl halide to the corresponding acetonitrile. This is a well-established method in organic synthesis. For instance, the synthesis of p-methoxyphenylacetonitrile from anisyl alcohol proceeds via the formation of anisyl chloride, which is then reacted with sodium cyanide.[7] A similar strategy can be applied to the synthesis of 4-ethoxy-3-methoxyphenylacetonitrile.

First, the corresponding benzyl alcohol, 4-ethoxy-3-methoxybenzyl alcohol, would be synthesized. This can be achieved through the reduction of 4-ethoxy-3-methoxybenzaldehyde. The resulting benzyl alcohol is then converted to the benzyl chloride, which readily undergoes nucleophilic substitution with a cyanide salt.

Conceptual Experimental Protocol: Cyanation of 4-Ethoxy-3-methoxybenzyl Chloride

-

Chlorination: In a flask, react 4-ethoxy-3-methoxybenzyl alcohol with a chlorinating agent like thionyl chloride or concentrated hydrochloric acid to form 4-ethoxy-3-methoxybenzyl chloride. The crude benzyl chloride should be used promptly due to potential instability.

-

Cyanation: In a separate reaction vessel, combine the crude 4-ethoxy-3-methoxybenzyl chloride, finely powdered sodium cyanide, a catalytic amount of sodium iodide, and dry acetone.[7][8]

-

Heat the mixture under reflux with vigorous stirring for several hours.[7][8]

-

After cooling, filter the reaction mixture to remove inorganic salts.

-

Remove the acetone from the filtrate by distillation.

-

The crude product can then be purified by extraction and subsequent vacuum distillation.

Pathway 2: Cyanation of a Pre-functionalized Phenyl Ring

An alternative strategy involves introducing the cyano group to a phenyl ring that already possesses the desired ethoxy and methoxy substituents.

Direct Cyanation of Aryl Halides

Modern cross-coupling methodologies allow for the direct cyanation of aryl halides. While specific examples for 4-ethoxy-3-methoxyphenyl halides are not prevalent in the initial search, the general principle is well-documented for a wide range of substrates.[9][10] This approach would involve the synthesis of a halogenated derivative, such as 4-bromo-1-ethoxy-2-methoxybenzene, followed by a palladium- or nickel-catalyzed cyanation reaction using a cyanide source like zinc cyanide or potassium ferrocyanide.[9]

Quantitative Data Summary

| Pathway | Key Reaction | Starting Material | Reagents | Typical Yield | Reference |

| Pathway 1 | Ethylation | Isovanillin | Bromoethane, K₂CO₃, Tetrabutylammonium fluoride | 95.1% (for aldehyde) | [5] |

| Cyanation | Benzyl Halide | NaCN, NaI, Acetone | 74-81% (analogous) | [7] | |

| Pathway 2 | Catalytic Cyanation | Aryl Halide | Zn(CN)₂, Ni or Pd catalyst | Varies | [9] |

Mechanistic Insights

The conversion of the benzyl halide to the acetonitrile in Pathway 1 proceeds via a classic SN2 (bimolecular nucleophilic substitution) mechanism. The cyanide ion acts as the nucleophile, attacking the electrophilic benzylic carbon and displacing the halide leaving group. The use of a polar aprotic solvent like acetone facilitates this reaction by solvating the cation of the cyanide salt without strongly solvating the cyanide anion, thus enhancing its nucleophilicity. The addition of sodium iodide can further accelerate the reaction through the Finkelstein reaction, where the chloride is transiently replaced by the more reactive iodide.

Conclusion

The synthesis of 4-ethoxy-3-methoxyphenylacetonitrile is most reliably achieved through a multi-step sequence starting from readily available phenolic aldehydes like isovanillin or ethyl vanillin. The pathway involving the formation of a benzyl halide followed by nucleophilic substitution with a cyanide salt represents a robust and well-understood approach. While direct cyanation of an aryl halide offers a more convergent route, the development of specific conditions for this particular substrate may require further optimization. The choice of synthesis pathway will ultimately depend on factors such as the availability of starting materials, scalability, and the desired purity of the final product. For researchers and drug development professionals, a thorough understanding of these synthetic options is crucial for the efficient production of this valuable intermediate.

References

-

Wikipedia. (n.d.). Ethylvanillin. Retrieved from [Link]

- Google Patents. (2008). CN101165038A - Method for synthesizing vanillyl ethyl ether.

-

CD Project. (2011). Ethyl Vanillin Project Information. Retrieved from [Link]

-

Douglass F. (n.d.). Vanillin Synthesis from 4-Hydroxybenzaldehyde. Journal of Chemical Education. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 4-methoxyphenylacetonitrile. Retrieved from [Link]

- Google Patents. (1976). US3983151A - Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile.

-

Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Arenenitrile synthesis by cyanations or substitution. Retrieved from [Link]

-

Arsyn Life Sciences. (n.d.). (4-Hydroxy-3-methoxy-phenyl)-acetonitrile. Retrieved from [Link]

- Google Patents. (2019). WO2019100786A1 - Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde.

- Google Patents. (2019). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.

-

Yang Qing. (2015). 3-ethoxy-4-methoxy benzonitrile preparing method. Semantic Scholar. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Cyanation – Knowledge and References. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). A fluorimetric method for the estimation of 4-hydroxy-3-methoxyphenylacetic acid (homovanillic acid) and its identification in brain tissue. PubMed Central. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Homovanillic acid. NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Homovanillic Acid. PubChem. Retrieved from [Link]

Sources

- 1. A fluorimetric method for the estimation of 4-hydroxy-3-methoxyphenylacetic acid (homovanillic acid) and its identification in brain tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Homovanillic acid [webbook.nist.gov]

- 3. Homovanillic Acid | C9H10O4 | CID 1738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. WO2019100786A1 - Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]

- 5. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]

- 6. 3-ethoxy-4-methoxy benzonitrile preparing method (2015) | Yang Qing | 2 Citations [scispace.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. prepchem.com [prepchem.com]

- 9. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]

- 10. taylorandfrancis.com [taylorandfrancis.com]

A Technical Guide to 4-Ethoxy-3-methoxyphenylacetonitrile: Synthesis, Characterization, and Applications

Abstract: This technical guide provides a comprehensive overview of 4-Ethoxy-3-methoxyphenylacetonitrile, a substituted phenylacetonitrile derivative of interest in medicinal chemistry and fine chemical synthesis. While not extensively documented as a standalone compound, its structural relationship to key pharmaceutical intermediates, such as derivatives of homovanillic acid, makes it a relevant target for synthesis and research. This document details its chemical identity, proposes robust synthetic pathways from common precursors, outlines expected analytical characterizations, and discusses its potential applications in drug development. The protocols and insights are designed for researchers, chemists, and professionals in the pharmaceutical and life sciences industries, emphasizing mechanistic understanding and practical laboratory execution.

Compound Identification and Physicochemical Properties

4-Ethoxy-3-methoxyphenylacetonitrile is an organic compound featuring a benzene ring substituted with an ethoxy, a methoxy, and a cyanomethyl group. Its structure is derived from vanillin, a widely available natural product, positioning it as an accessible synthetic target.

Chemical Structure and Nomenclature

The core structure consists of a 1,2,4-trisubstituted benzene ring. The systematic IUPAC name is 2-(4-ethoxy-3-methoxyphenyl)acetonitrile.

Caption: Retrosynthetic pathway for 4-Ethoxy-3-methoxyphenylacetonitrile.

Experimental Protocol 1: Synthesis of 4-Hydroxy-3-methoxyphenylacetonitrile

This procedure details the conversion of vanillyl alcohol to the key nitrile intermediate. The mechanism involves the displacement of a hydroxyl group (activated in situ) with a cyanide anion.

Causality: Direct cyanation of an alcohol is an effective method that avoids the multi-step process of converting the alcohol to a halide before substitution. Using a high-boiling polar aprotic solvent like DMF facilitates the SN2 reaction by solvating the cation (e.g., Na⁺) and leaving the cyanide nucleophile reactive.

-

Reagents:

-

Vanillyl alcohol (1 mole equivalent)

-

Sodium cyanide (NaCN) (1.1 - 1.2 mole equivalents)

-

N,N-Dimethylformamide (DMF)

-

Hydrochloric acid (for pH adjustment)

-

Ethyl acetate (for extraction)

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a solution of Vanillyl alcohol in DMF, add Sodium Cyanide under a nitrogen atmosphere. [1] 2. Heat the reaction mixture to 120 °C and stir for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). [1] 3. Cool the mixture to room temperature and cautiously add water to quench the reaction.

-

Adjust the pH to neutral (~7) using acetic acid or dilute HCl. This step is critical for ensuring the phenolic hydroxyl group is protonated for extraction.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or chloroform (3x volumes). [1] 6. Combine the organic layers and wash sequentially with water and brine to remove residual DMF and inorganic salts.

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield crude 4-Hydroxy-3-methoxyphenylacetonitrile, which often appears as a brown oil or solid. [1]The product can be purified by column chromatography or recrystallization if necessary.

-

Experimental Protocol 2: Ethoxylation via Williamson Ether Synthesis

This protocol describes the O-alkylation of the phenolic hydroxyl group of the intermediate to yield the final product.

Causality: The Williamson ether synthesis is a classic and reliable method for forming ethers. A moderately strong base like potassium carbonate is sufficient to deprotonate the acidic phenolic proton, forming a phenoxide nucleophile. The choice of a polar aprotic solvent like acetone or DMF accelerates the rate of this SN2 reaction. A phase-transfer catalyst can be used to improve reaction rates and yield. [2]

-

Reagents:

-

4-Hydroxy-3-methoxyphenylacetonitrile (1 mole equivalent)

-

Ethyl iodide or Bromoethane (1.1 - 1.5 mole equivalents)

-

Potassium carbonate (K₂CO₃), anhydrous (2-3 mole equivalents)

-

Acetone or DMF, anhydrous

-

Optional: Tetrabutylammonium bromide (phase-transfer catalyst) [2]

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, suspend 4-Hydroxy-3-methoxyphenylacetonitrile and anhydrous K₂CO₃ in anhydrous acetone.

-

Add the phase-transfer catalyst if used, followed by the dropwise addition of the ethylating agent (ethyl iodide or bromoethane).

-

Heat the mixture to reflux and maintain for 4-8 hours. Monitor the disappearance of the starting material by TLC.

-

After completion, cool the reaction to room temperature and filter off the inorganic salts (K₂CO₃ and potassium halide byproduct).

-

Wash the filter cake with a small amount of acetone.

-

Combine the filtrates and evaporate the solvent under reduced pressure.

-

Dissolve the resulting residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude 4-Ethoxy-3-methoxyphenylacetonitrile.

-

Purify the product via flash column chromatography on silica gel or vacuum distillation.

-

Analytical and Spectroscopic Characterization

Confirming the identity and purity of the synthesized 4-Ethoxy-3-methoxyphenylacetonitrile is crucial. While a definitive spectrum requires experimental acquisition, the expected NMR signals can be predicted with high confidence based on the analysis of structurally similar compounds. [3][4][5]

| Technique | Expected Observations |

|---|---|

| ¹H NMR | ~1.4 ppm (t, 3H): Methyl protons of the ethoxy group. ~3.7 ppm (s, 2H): Methylene protons of the cyanomethyl group. ~3.8 ppm (s, 3H): Methoxy group protons. ~4.1 ppm (q, 2H): Methylene protons of the ethoxy group. ~6.8-7.0 ppm (m, 3H): Aromatic protons. |

| ¹³C NMR | ~15 ppm: Ethoxy -CH₃. ~23 ppm: Cyanomethyl -CH₂-. ~56 ppm: Methoxy -OCH₃. ~64 ppm: Ethoxy -OCH₂-. ~111-122 ppm: Aromatic C-H and C-CN carbons. ~118 ppm: Nitrile -CN. ~148-150 ppm: Aromatic carbons attached to oxygen (C-O). |

| FT-IR | ~2250 cm⁻¹: Sharp, medium intensity peak for the C≡N stretch. ~2850-3000 cm⁻¹: C-H stretching from alkyl and aromatic groups. ~1500-1600 cm⁻¹: C=C stretching from the aromatic ring. ~1250 cm⁻¹: Strong C-O stretching from the aryl ethers. |

| Mass Spec. | [M]+: Expected molecular ion peak at m/z = 191.23. |

Applications in Medicinal Chemistry and Drug Development

Substituted phenylacetonitriles are valuable building blocks in the synthesis of pharmaceuticals. The title compound's structure suggests its utility as an intermediate for several classes of therapeutic agents.

Precursor to Homovanillic Acid Analogs

Homovanillic acid (HVA) is a major metabolite of the neurotransmitter dopamine. [6]Its levels are often measured as a biomarker for certain neurological disorders or catecholamine-secreting tumors. [6][7]The nitrile group of 4-Ethoxy-3-methoxyphenylacetonitrile can be readily hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid, yielding an ethyl analog of HVA. Such analogs are crucial for developing probes to study dopamine metabolism or as starting materials for more complex drug molecules.

Caption: Relationship between the title compound and Homovanillic Acid.

Intermediate for Phosphodiesterase-4 (PDE-4) Inhibitors

The 3-ethoxy-4-methoxy phenyl group is a key structural motif found in several phosphodiesterase-4 (PDE-4) inhibitors, such as Apremilast. [2]PDE-4 is a crucial enzyme in the inflammatory cascade, and its inhibition is a validated therapeutic strategy for treating inflammatory diseases like psoriasis. [2]4-Ethoxy-3-methoxyphenylacetonitrile can be converted to other key intermediates, such as the corresponding aldehyde or carboxylic acid, which are then incorporated into the final drug structure.

Safety, Handling, and Storage

As a nitrile-containing aromatic compound, 4-Ethoxy-3-methoxyphenylacetonitrile must be handled with appropriate care. Safety information is derived from closely related analogs.

| Parameter | Recommendation | Rationale / Reference |

| GHS Hazards | Warning/Danger: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation. | Based on analogs like 4-Methoxy-3-methylphenylacetonitrile and 3-Ethoxy-4-methoxybenzonitrile. [8][9] |

| Personal Protective Equipment (PPE) | Chemical-resistant gloves (Nitrile), safety goggles or face shield, lab coat. Work in a well-ventilated chemical fume hood. | Standard practice for handling toxic and irritant chemicals. [10][11] |

| Handling | Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling. Keep away from ignition sources. | Prevents exposure and accidental ignition. [12] |

| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area. Store away from strong oxidizing agents, acids, and bases. | Ensures chemical stability and prevents hazardous reactions. [10] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations. | Prevents environmental contamination. [11] |

References

-

PubChem. (n.d.). 4-Methoxy-3-methylphenylacetonitrile. National Center for Biotechnology Information. Retrieved from [Link]

- Stach, K., & Thiel, M. (1976). U.S. Patent No. US3983151A. Google Patents.

-

S D Fine-Chem Limited. (n.d.). 4-METHOXYPHENYL ACETONITRILE Safety Data Sheet. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 3-Ethoxy-4-methoxyphenylacetonitrile (CAS 103796-99-2). Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Methoxyphenylacetonitrile 13C NMR Spectrum. Wiley-VCH GmbH. Retrieved from [Link]

-

Atul Ltd. (n.d.). para Methoxy phenyl aceto nitrile. Retrieved from [Link]

-

Arsyn Life Sciences. (n.d.). (4-Hydroxy-3-methoxy-phenyl)-acetonitrile. Retrieved from [Link]

-

Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE. Retrieved from [Link]

-

Andén, N. E., Roos, B. E., & Werdinius, B. (1963). A fluorimetric method for the estimation of 4-hydroxy-3-methoxyphenylacetic acid (homovanillic acid) and its identification in brain tissue. Life sciences, 2(7), 448-458. Retrieved from [Link]

-

NIST. (n.d.). Homovanillic acid. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). Homovanillic Acid. National Center for Biotechnology Information. Retrieved from [Link]

- Deng, J., & al. (2021). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde. Google Patents.

Sources

- 1. 4-HYDROXY-3-METHOXYPHENYLACETONITRILE synthesis - chemicalbook [chemicalbook.com]

- 2. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]

- 3. (3,4-Dimethoxyphenyl)acetonitrile(93-17-4) 1H NMR spectrum [chemicalbook.com]

- 4. (3-Methoxyphenyl)acetonitrile(19924-43-7) 1H NMR spectrum [chemicalbook.com]

- 5. 4-HYDROXY-3-METHOXYPHENYLACETONITRILE(4468-59-1) 13C NMR spectrum [chemicalbook.com]

- 6. Homovanillic Acid | C9H10O4 | CID 1738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. A fluorimetric method for the estimation of 4-hydroxy-3-methoxyphenylacetic acid (homovanillic acid) and its identification in brain tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-Methoxy-3-methylphenylacetonitrile | C10H11NO | CID 144729 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. tcichemicals.com [tcichemicals.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. atul.co.in [atul.co.in]

4-Ethoxy-3-methoxyphenylacetonitrile IUPAC name

An In-Depth Technical Guide to 2-(4-Ethoxy-3-methoxyphenyl)acetonitrile: Synthesis, Properties, and Applications in Drug Development

Abstract

2-(4-Ethoxy-3-methoxyphenyl)acetonitrile is a pivotal chemical intermediate, distinguished by its substituted catechol ether structure. This guide provides a comprehensive technical overview of this compound, designed for researchers, chemists, and professionals in drug development. We will explore its fundamental physicochemical properties, detail robust methodologies for its synthesis with a focus on the underlying chemical principles, and illuminate its critical role as a building block in the synthesis of advanced pharmaceutical agents, particularly phosphodiesterase 4 (PDE4) inhibitors. Safety protocols, handling procedures, and toxicological data are also consolidated to ensure safe and effective laboratory application.

Nomenclature and Physicochemical Properties

IUPAC Name and Structural Identification

The unambiguous identification of a chemical entity is foundational for all scientific discourse. The compound of interest is systematically named according to IUPAC nomenclature, with its identity further confirmed by its unique CAS registry number.

-

IUPAC Name: 2-(4-Ethoxy-3-methoxyphenyl)acetonitrile

-

Synonyms: 4-Ethoxy-3-methoxybenzyl cyanide

-

CAS Number: 103796-52-7[1]

-

Molecular Formula: C₁₁H₁₃NO₂

-

Molecular Weight: 191.23 g/mol

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in reactions, its solubility, and appropriate handling and storage conditions. While extensive experimental data for this specific isomer is not broadly published, the properties can be reliably estimated based on closely related analogs such as 4-hydroxy-3-methoxyphenylacetonitrile and 3-ethoxy-4-methoxyphenylacetonitrile.

| Property | Value | Source/Basis |

| Appearance | White to off-white solid or crystalline powder | Analogy to related compounds[2] |

| Melting Point | ~55-65 °C (estimated) | Based on analogs like 4-hydroxy-3-methoxyphenylacetonitrile (56-57°C) and 4-ethoxy-3-methoxybenzaldehyde (64-65°C)[2][3] |

| Boiling Point | >140 °C at reduced pressure (estimated) | Based on 4-hydroxy-3-methoxyphenylacetonitrile (135-145°C / 2 mmHg)[3][] |

| Solubility | Soluble in organic solvents like acetone, chloroform, and DMF. Low solubility in water. | General properties of benzyl nitriles[5][6] |

| Octanol/Water Partition Coefficient (logP) | ~1.5-2.0 (estimated) | Structural similarity to analogs[2][7] |

Synthesis Methodologies

The synthesis of 2-(4-Ethoxy-3-methoxyphenyl)acetonitrile can be approached through several strategic routes. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations. Here, we detail a primary and highly effective pathway starting from the commercially available and inexpensive compound, vanillin.

Route 1: Multi-step Synthesis from Vanillin

This route is advantageous as it builds the molecule logically from a simple precursor. The key steps involve the protection of the phenolic hydroxyl group via ethylation, followed by the conversion of the aldehyde functional group into the cyanomethyl moiety.

Caption: Multi-step synthesis workflow from Vanillin.

Experimental Protocol: Synthesis from Vanillin

Step 1: Ethylation of Vanillin to form 4-Ethoxy-3-methoxybenzaldehyde

-

Causality: The phenolic hydroxyl group of vanillin is acidic and must be converted to an ether to prevent unwanted side reactions in subsequent steps. Ethylation with an ethyl halide under basic conditions is a standard and high-yielding Williamson ether synthesis. Potassium carbonate is a mild base, suitable for this transformation, and acetone is an effective polar aprotic solvent.

-

Procedure:

-

To a solution of vanillin (1 mole equivalent) in dry acetone, add anhydrous potassium carbonate (1.5 mole equivalents).

-

Add ethyl bromide or ethyl iodide (1.2 mole equivalents) dropwise to the stirred suspension.

-

Heat the mixture to reflux and maintain for 8-12 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture and filter off the inorganic salts.

-

Evaporate the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from ethanol/water to yield 4-ethoxy-3-methoxybenzaldehyde as a white solid[2].

-

Step 2: Reduction to (4-Ethoxy-3-methoxyphenyl)methanol

-

Causality: The aldehyde must be converted to a primary alcohol, which can then be transformed into a good leaving group (a halide) for the subsequent nucleophilic substitution with cyanide. Sodium borohydride is a mild and selective reducing agent for aldehydes, making it ideal for this step.

-

Procedure:

-

Dissolve 4-ethoxy-3-methoxybenzaldehyde (1 mole equivalent) in methanol.

-

Cool the solution to 0-5 °C in an ice bath.

-

Add sodium borohydride (0.3 mole equivalents) portion-wise, maintaining the temperature below 10 °C.

-

Stir for 1-2 hours at room temperature after the addition is complete.

-

Quench the reaction by carefully adding dilute hydrochloric acid until the solution is neutral.

-

Remove methanol under reduced pressure and extract the product into ethyl acetate. Dry the organic layer and evaporate the solvent to yield the benzyl alcohol.

-

Step 3 & 4: Conversion to Benzyl Chloride and Cyanation

-

Causality: This two-step, one-pot sequence is an efficient method for converting a benzyl alcohol to a benzyl nitrile. The alcohol is first converted in situ to the more reactive benzyl chloride. This intermediate is not isolated due to its instability and lachrymatory nature[6]. The chloride is then immediately subjected to nucleophilic substitution by sodium cyanide. The use of acetone as a solvent facilitates the reaction, and a small amount of sodium iodide can be added as a catalyst to promote the formation of the more reactive benzyl iodide in situ (Finkelstein reaction)[6].

-

Procedure:

-

Warning: This procedure involves highly toxic sodium cyanide and generates unstable intermediates. It must be performed in a well-ventilated chemical fume hood by trained personnel. [8][9]

-

Place the crude (4-ethoxy-3-methoxyphenyl)methanol (1 mole equivalent) in a flask and add concentrated hydrochloric acid (3 mole equivalents). Stir vigorously for 15-20 minutes. The organic layer containing the benzyl chloride will separate.

-

Separate the lower organic layer (the chloride) and immediately transfer it to a three-necked flask equipped with a reflux condenser and a mechanical stirrer.

-

Add finely powdered sodium cyanide (1.5 mole equivalents) and dry acetone[6].

-

Heat the mixture to reflux with vigorous stirring for 16-20 hours.

-

Cool the reaction, filter off the solid sodium chloride, and wash the solid with a small amount of acetone.

-

Combine the filtrates and remove the acetone by distillation. The residual oil is the crude product.

-

Purify the product by vacuum distillation to obtain pure 2-(4-ethoxy-3-methoxyphenyl)acetonitrile.

-

Applications in Drug Development

The 4-ethoxy-3-methoxyphenyl moiety is a privileged scaffold in medicinal chemistry, particularly for its interaction with the active site of phosphodiesterase 4 (PDE4).

Core Scaffold for Phosphodiesterase 4 (PDE4) Inhibitors

PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a crucial second messenger in inflammatory cells. By inhibiting PDE4, intracellular cAMP levels are elevated, leading to a broad anti-inflammatory effect. The substituted catechol ether structure of 2-(4-ethoxy-3-methoxyphenyl)acetonitrile is a key pharmacophore that anchors molecules into a specific sub-pocket of the PDE4 active site.

Case Study: Intermediate for Apremilast Analogs

Apremilast (Otezla) is an orally available small molecule inhibitor of PDE4 approved for the treatment of psoriasis and psoriatic arthritis[10]. The core of Apremilast contains a 3-ethoxy-4-methoxyphenyl group, a constitutional isomer of the compound discussed here. The synthesis of Apremilast relies on an intermediate derived from 3-ethoxy-4-methoxy benzonitrile[10]. This highlights the industrial and pharmaceutical relevance of this class of compounds. The synthesis of novel analogs often involves exploring different substitution patterns on the phenyl ring, making 2-(4-Ethoxy-3-methoxyphenyl)acetonitrile a valuable starting material for developing new PDE4 inhibitors with potentially improved efficacy or selectivity.

Caption: Role as a precursor in PDE4 inhibitor synthesis.

Safety, Handling, and Toxicology

Benzyl nitriles and their derivatives must be handled with care due to their potential toxicity. The primary hazards are associated with the nitrile group, which can release cyanide in vivo or under certain chemical conditions.

Hazard Identification

Based on data from structurally similar compounds, 2-(4-Ethoxy-3-methoxyphenyl)acetonitrile should be considered hazardous.[11][12]

| Hazard Class | GHS Classification | Precautionary Statement |

| Acute Toxicity (Oral) | Category 3/4 (Toxic/Harmful if swallowed) | H301/H302, P264, P301+P310[8][11] |

| Acute Toxicity (Dermal) | Category 3 (Toxic in contact with skin) | H311, P280, P302+P352[11] |

| Acute Toxicity (Inhalation) | Category 3 (Toxic if inhaled) | H331, P261, P304+P340[11] |

| Skin Irritation | Category 2 (Causes skin irritation) | H315, P280[11][12] |

| Eye Irritation | Category 2 (Causes serious eye irritation) | H319, P280, P305+P351+P338[11][12] |

Recommended Handling Procedures

-

Engineering Controls: Always handle this compound in a properly functioning chemical fume hood to avoid inhalation of dust or vapors.[8][12] Eyewash stations and safety showers must be readily accessible.

-

Personal Protective Equipment (PPE):

-

Gloves: Wear chemically resistant gloves (e.g., nitrile).

-

Eye Protection: Use tight-sealing safety goggles and a face shield.[12]

-

Clothing: Wear a lab coat and appropriate protective clothing.

-

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[8][9]

First Aid Measures

-

If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth. Do not induce vomiting.[11][12]

-

If on Skin: Immediately wash with plenty of soap and water. Remove contaminated clothing. Call a POISON CENTER or doctor if you feel unwell.[11][12]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor.[11][12]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[11][12]

Storage and Disposal

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place. Store locked up.[9][11]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[9][12]

Conclusion

2-(4-Ethoxy-3-methoxyphenyl)acetonitrile is more than a simple organic molecule; it is a strategic building block for the construction of complex, biologically active compounds. Its synthesis, while requiring careful execution, is achievable through well-established chemical transformations starting from readily available precursors. Its structural similarity to key pharmacophores used in modern anti-inflammatory drugs underscores its importance for researchers in medicinal chemistry and drug discovery. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for unlocking its full potential in the laboratory and beyond.

References

-

TCI Chemicals. (2025). SAFETY DATA SHEET: 3-Ethoxy-4-methoxybenzonitrile. TCI EUROPE N.V.

-

Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: (3-Methoxyphenyl)acetonitrile. Fisher Scientific.

-

Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: (4-Methoxyphenyl)acetonitrile. Fisher Scientific.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 144729, 4-Methoxy-3-methylphenylacetonitrile. PubChem.

-

Atul Ltd. (2017). Technical Data Sheet: para Methoxy phenyl aceto nitrile. Atul Ltd. Aromatics Business.

-

Sigma-Aldrich. (n.d.). 4-Hydroxy-3-methoxyphenylacetonitrile, 99%. MilliporeSigma.

-

Cheméo. (n.d.). Chemical and physical properties of 3-Ethoxy-4-methoxyphenylacetonitrile. Cheméo.

-

LookChem. (n.d.). 4-Methoxyphenylacetonitrile. LookChem.

-

Google Patents. (1976). US3983151A - Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile.

-

ChemicalBook. (n.d.). 4-HYDROXY-3-METHOXYPHENYLACETONITRILE synthesis.

-

Santa Cruz Biotechnology. (n.d.). 4-Benzyloxy-3-methoxyphenylacetonitrile.

-

ECHEMI. (n.d.). (4-Hydroxy-3-methoxyphenyl)acetonitrile Formula.

-

Arsyn Life Sciences. (n.d.). (4-Hydroxy-3-methoxy-phenyl)-acetonitrile.

-

Rorig, K., Johnston, J. D., Hamilton, R. W., & Telinski, T. J. (1963). p-METHOXYPHENYLACETONITRILE. Organic Syntheses, 43, 74.

-

BOC Sciences. (n.d.). CAS 4468-59-1 4-Hydroxy-3-methoxyphenylacetonitrile.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67116, 4-Ethoxy-3-methoxybenzaldehyde. PubChem.

-

Google Patents. (2015). CN105175283A - 3-ethoxy-4-methoxy benzonitrile preparing method.

-

MinistryOfMaterial.com. (n.d.). 4-Ethoxy-3-methoxyphenylacetonitrile Compound (CAS No. 103796-52-7).

Sources

- 1. ministryofmaterial.com [ministryofmaterial.com]

- 2. 4-Ethoxy-3-methoxybenzaldehyde | C10H12O3 | CID 67116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Hydroxy-3-methoxyphenylacetonitril 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 4-HYDROXY-3-METHOXYPHENYLACETONITRILE synthesis - chemicalbook [chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 3-Ethoxy-4-methoxyphenylacetonitrile (CAS 103796-99-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. fishersci.ca [fishersci.ca]

- 9. atul.co.in [atul.co.in]

- 10. CN105175283A - 3-ethoxy-4-methoxy benzonitrile preparing method - Google Patents [patents.google.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Structure Elucidation of 4-Ethoxy-3-methoxyphenylacetonitrile

Executive Summary

The unambiguous determination of a molecule's chemical structure is the bedrock of modern chemical research and pharmaceutical development. Any ambiguity can lead to misinterpreted biological activity, flawed structure-activity relationships (SAR), and significant delays in development pipelines. This guide provides a comprehensive, methodology-driven approach to the complete structure elucidation of 4-ethoxy-3-methoxyphenylacetonitrile, a substituted aromatic compound of interest. By integrating data from multiple spectroscopic techniques—including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) methods—we will construct a self-validating analytical workflow. This document moves beyond a simple recitation of procedures to explain the causal logic behind experimental choices, ensuring that the final structural assignment is both accurate and irrefutable.

The Strategic Imperative: Why Unambiguous Elucidation Matters

4-Ethoxy-3-methoxyphenylacetonitrile belongs to the class of substituted phenylacetonitriles, which are valuable intermediates in the synthesis of various pharmaceutical agents and biologically active molecules.[1] Its structure is closely related to key signaling molecules and metabolites, such as homovanillic acid (HVA), a major dopamine metabolite.[2][3] The precise arrangement of the ethoxy, methoxy, and cyanomethyl groups on the benzene ring dictates the molecule's steric and electronic properties, which in turn govern its reactivity and potential biological interactions. An incorrect isomeric assignment, for instance, could render a subsequent multi-step synthesis invalid. Therefore, a rigorous, multi-pronged analytical strategy is not merely academic but a critical component of risk mitigation in research and development.

This guide employs a logical progression, starting from the foundational molecular formula and culminating in the intricate connectivity map provided by two-dimensional NMR.

Foundational Analysis: Molecular Formula and Degrees of Unsaturation

Before delving into complex spectroscopic data, the first step is to determine the molecular formula. This is most reliably achieved through high-resolution mass spectrometry (HRMS), with elemental analysis serving as a valuable orthogonal confirmation.

Proposed Structure: 4-Ethoxy-3-methoxyphenylacetonitrile Molecular Formula: C₁₁H₁₃NO₂ Molecular Weight: 191.23 g/mol

From the molecular formula, we calculate the Index of Hydrogen Deficiency (IHD), also known as the degrees of unsaturation. This value provides the first clue about the presence of rings or multiple bonds.

IHD Calculation: IHD = C + 1 - (H/2) - (X/2) + (N/2) IHD = 11 + 1 - (13/2) + (1/2) IHD = 12 - 6.5 + 0.5 = 6

An IHD of 6 is highly indicative of a substituted aromatic ring (which accounts for 4 degrees: one ring and three π-bonds) and two additional degrees of unsaturation. In this structure, these are accounted for by the nitrile group (C≡N), which contains two π-bonds. This initial calculation aligns perfectly with our proposed structure.

The Spectroscopic Gauntlet: A Multi-Technique Interrogation

No single technique can provide absolute structural proof.[4] True confidence is achieved by synthesizing data from multiple, complementary spectroscopic methods.[5][6] Each technique probes different aspects of the molecule's architecture, and their collective data must converge on a single, consistent structure.

Caption: Integrated workflow for structure elucidation.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups.[6] For 4-ethoxy-3-methoxyphenylacetonitrile, we anticipate several characteristic absorption bands. The absence of certain peaks (e.g., a broad O-H stretch around 3300 cm⁻¹) is equally informative for ruling out isomeric structures like the phenolic precursor, 4-hydroxy-3-methoxyphenylacetonitrile.

Table 1: Predicted IR Absorption Frequencies

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Rationale & Significance |

|---|---|---|---|

| Nitrile (C≡N) | Stretch | ~2250 cm⁻¹ (sharp, medium) | Confirms the presence of the crucial nitrile moiety.[7] |

| Aryl-Alkyl Ether (Ar-O-CH₂) | Asymmetric C-O Stretch | ~1250 cm⁻¹ (strong) | Indicates the ether linkages to the aromatic ring. |

| Aromatic C=C | Stretch | ~1600, 1500, 1450 cm⁻¹ | Confirms the presence of the benzene ring. |

| Aromatic C-H | Stretch | >3000 cm⁻¹ (weak) | Indicates sp² hybridized C-H bonds on the ring. |

| Aliphatic C-H | Stretch | <3000 cm⁻¹ (medium) | Indicates sp³ hybridized C-H bonds in the ethoxy and methylene groups. |

Mass Spectrometry (MS): The Molecular Blueprint and Fragmentation

Mass spectrometry provides the exact molecular weight and offers clues to the molecule's structure through its fragmentation pattern under electron ionization (EI).

-

Molecular Ion (M⁺•): The primary objective is to observe the molecular ion peak. For C₁₁H₁₃NO₂, the exact mass is 191.0946, which should be clearly identifiable in HRMS. The nominal mass of 191 would be seen in low-resolution MS.

-

Key Fragmentation Pathways: The stability of the benzylic carbocation is a dominant factor in the fragmentation of this molecule.

Table 2: Predicted Key Mass Fragments (Electron Ionization)

| m/z Value | Proposed Fragment | Formula | Mechanistic Rationale |

|---|---|---|---|

| 191 | [M]⁺• | [C₁₁H₁₃NO₂]⁺• | The molecular ion. |

| 176 | [M - CH₃]⁺ | [C₁₀H₁₀NO₂]⁺ | Loss of a methyl radical from the ethoxy group. |

| 162 | [M - C₂H₅]⁺ | [C₉H₈NO₂]⁺ | Loss of an ethyl radical via cleavage of the ethoxy group. |

| 151 | [M - CH₂CN]⁺ | [C₉H₁₁O₂]⁺ | Benzylic cleavage, loss of the cyanomethyl radical, forming a stable substituted benzyl cation. This is a highly diagnostic peak. |

| 136 | [C₈H₈O₂]⁺• | [C₈H₈O₂]⁺• | Loss of a methyl radical from the m/z 151 fragment. |

The observation of a strong peak at m/z 151 would provide compelling evidence for the (4-ethoxy-3-methoxy)benzyl moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule.[5] We will analyze ¹H NMR for proton environments and connectivity, ¹³C NMR for the carbon skeleton, and 2D NMR to link them together.

3.3.1 ¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum provides four key pieces of information: chemical shift (electronic environment), integration (number of protons), multiplicity (neighboring protons), and coupling constants (dihedral angles).

Table 3: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Integration | Multiplicity | Assignment | Rationale |

|---|---|---|---|---|

| ~ 7.0 - 6.8 | 3H | m (multiplet) | Ar-H | Aromatic protons in different electronic environments due to substitution pattern. Expect a complex multiplet. |

| ~ 4.1 | 2H | q (quartet) | -O-CH₂ -CH₃ | Methylene protons of the ethoxy group, split by the adjacent 3 methyl protons (n+1=4). |

| ~ 3.9 | 3H | s (singlet) | -O-CH₃ | Methoxy protons, no adjacent protons, hence a singlet. |

| ~ 3.7 | 2H | s (singlet) | Ar-CH₂ -CN | Methylene protons adjacent to the nitrile and aromatic ring. No adjacent protons, appears as a singlet.[8] |

| ~ 1.4 | 3H | t (triplet) | -O-CH₂-CH₃ | Methyl protons of the ethoxy group, split by the adjacent 2 methylene protons (n+1=3). |

3.3.2 ¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments and their electronic nature.

Table 4: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz) | Chemical Shift (δ, ppm) | Carbon Assignment | Rationale | | :--- | :--- | :--- | :--- | | ~ 149 | Ar-C -OEt | Aromatic carbon directly bonded to the electron-donating ethoxy group. | | ~ 148 | Ar-C -OMe | Aromatic carbon directly bonded to the electron-donating methoxy group. | | ~ 122 | Ar-C -CH₂CN | Quaternary aromatic carbon bonded to the cyanomethyl group. | | ~ 118 | -C ≡N | Nitrile carbon, characteristically deshielded. | | ~ 115 - 112 | Ar-C H | Aromatic methine carbons. | | ~ 64 | -O-CH₂ -CH₃ | Ethoxy methylene carbon, deshielded by the adjacent oxygen. | | ~ 56 | -O-CH₃ | Methoxy carbon. | | ~ 23 | Ar-CH₂ -CN | Methylene carbon adjacent to the nitrile group. | | ~ 15 | -O-CH₂-CH₃ | Ethoxy methyl carbon. |

3.3.3 2D NMR: Confirming Connectivity

While 1D NMR provides a strong hypothesis, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) provide definitive proof of connectivity.

-

COSY: This experiment shows correlations between coupled protons. A strong cross-peak would be observed between the signals at ~4.1 ppm (-O-CH₂ -) and ~1.4 ppm (-CH₃ ), unequivocally confirming the presence of the ethoxy group.

-

HSQC: This experiment maps each proton to the carbon it is directly attached to. It would correlate the proton signals in Table 3 to their corresponding carbon signals in Table 4 (e.g., ¹H at 3.7 ppm to ¹³C at 23 ppm), locking in the assignments.

Caption: Visualization of key COSY and HSQC correlations.

Final Synthesis and Structural Confirmation

The structure of 4-ethoxy-3-methoxyphenylacetonitrile is confirmed by the overwhelming confluence of evidence:

-

HRMS establishes the correct molecular formula, C₁₁H₁₃NO₂, and the IHD of 6 is satisfied by the proposed structure.

-

IR Spectroscopy confirms the presence of the key nitrile, aryl-ether, and aromatic functionalities and the absence of hydroxyl groups.

-

Mass Spectrometry Fragmentation shows a characteristic benzylic cleavage, supporting the (substituted-benzyl)-CH₂CN framework.

-

¹H and ¹³C NMR spectra show the correct number of proton and carbon signals with chemical shifts, integrations, and multiplicities that are fully consistent with the proposed structure.

-

2D NMR experiments (COSY and HSQC) provide irrefutable proof of the H-H and C-H connectivities, confirming the ethoxy group and linking all aliphatic protons to their respective carbons.

Collectively, these data points create a self-validating system that rigorously excludes other possible isomers and confirms with a high degree of certainty that the compound is indeed 4-ethoxy-3-methoxyphenylacetonitrile.

Appendix: Standard Operating Protocols

A.1 High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve approximately 0.1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).

-

Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

-

Method: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

-

Parameters: Acquire data in positive ion mode. Set the capillary voltage to ~3.5 kV and the drying gas temperature to ~200 °C.

-

Analysis: Calibrate the instrument using a known standard immediately before the run. Identify the [M+H]⁺ or [M+Na]⁺ adduct and compare the measured exact mass to the theoretical mass for C₁₁H₁₃NO₂.

A.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: If the sample is a solid, prepare a KBr pellet by grinding ~1 mg of the sample with ~100 mg of dry KBr powder and pressing into a transparent disk. If a liquid, a thin film can be prepared between two NaCl plates.

-

Instrumentation: Use a standard FT-IR spectrometer.

-

Method: Record a background spectrum of the empty sample compartment (or pure KBr pellet). Place the sample in the beam path and record the sample spectrum.

-

Analysis: The instrument software will automatically ratio the sample spectrum to the background. Analyze the resulting transmittance or absorbance spectrum for characteristic peaks as listed in Table 1.

A.3 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Ensure a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

COSY Acquisition: Use a standard gradient-selected COSY pulse sequence (cosygpqf).

-

HSQC Acquisition: Use a standard gradient-selected, sensitivity-enhanced HSQC pulse sequence (hsqcedetgpsisp2.3).

-

Processing and Analysis: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm. Analyze shifts, integrations, and coupling patterns.

References

-

Homovanillic acid - Wikipedia . Wikipedia. Available at: [Link]

-

Homovanillic acid – a major dopamine metabolite . biocrates life sciences gmbh. Available at: [Link]

-

Structure Elucidation – Online Organic Chemistry Tutor . Organic Chemistry Help. Available at: [Link]

-